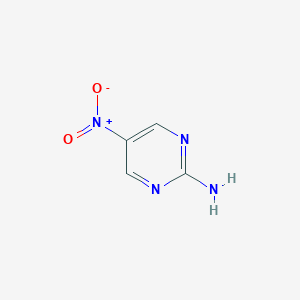

2-Amino-5-nitropyrimidine

Descripción

Significance of Pyrimidine (B1678525) Derivatives in Heterocyclic Chemistry and Biomedical Sciences

Pyrimidine, a six-membered heterocyclic compound with nitrogen atoms at positions 1 and 3, is a core structure in numerous molecules of biological and medicinal importance. gsconlinepress.comnih.gov Its derivatives are fundamental components of nucleic acids—cytosine, thymine, and uracil—which form the genetic blueprint of all living organisms. gsconlinepress.comignited.in This inherent biological role has made the pyrimidine scaffold a privileged structure in medicinal chemistry. jrasb.com

Scientists have extensively explored pyrimidine derivatives, leading to the development of a wide array of therapeutic agents with diverse pharmacological activities. nih.gov These include anticancer, antimicrobial, anti-inflammatory, antiviral, and cardiovascular drugs. gsconlinepress.comignited.in The versatility of the pyrimidine ring allows for various substitutions, enabling chemists to fine-tune the molecule's properties to interact with specific biological targets. nih.govjrasb.com Consequently, pyrimidine and its fused derivatives are considered crucial building blocks in the synthesis of physiologically active compounds. jrasb.com

Overview of 2-Amino-5-nitropyrimidine as a Pivotal Research Compound

This compound is a specialized pyrimidine derivative that has garnered considerable attention as a key intermediate in synthetic chemistry. chemimpex.com Its structure, featuring both an electron-donating amino group and a potent electron-withdrawing nitro group, imparts unique reactivity. This electronic arrangement makes it a valuable precursor for creating more complex molecules, particularly in the pharmaceutical and agrochemical sectors. chemimpex.com

The compound serves as a versatile building block for the synthesis of a variety of biologically active molecules and advanced materials. chemimpex.comchemimpex.com Researchers utilize this compound in the development of novel therapeutic agents and in the creation of materials with specific optical properties. chemimpex.com Its adaptability continues to make it a compound of high interest for innovative applications in multiple scientific domains. chemimpex.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-nitropyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O2/c5-4-6-1-3(2-7-4)8(9)10/h1-2H,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSHFCFRJYJIJDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00184753 | |

| Record name | 5-Nitropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3073-77-6 | |

| Record name | 2-Amino-5-nitropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3073-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitropyrimidin-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003073776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3073-77-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48065 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3073-77-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37682 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Nitropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitropyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Amino 5 Nitropyrimidine and Its Derivatives

Optimized Conventional Synthetic Routes

Conventional methods for synthesizing 2-amino-5-nitropyrimidine often involve nitration and amination reactions on a pyrimidine (B1678525) core. Recent research has focused on optimizing these classic transformations to improve yields, reduce reaction times, and enhance regioselectivity.

Nitration Strategies for Pyrimidine Scaffolds

The introduction of a nitro group at the C5 position of the pyrimidine ring is a critical step. Traditional methods often utilize a mixture of concentrated sulfuric and nitric acids. However, these conditions can be harsh and may lead to undesired side products.

One common precursor for nitration is 2-aminopyrimidine (B69317). The direct nitration of 2-aminopyrimidine is a standard method, where the amino group directs the electrophilic nitration to the 5-position. Another approach involves the nitration of 2-aminopyridine (B139424) to form 2-amino-5-nitropyridine (B18323), which can then be further modified. chemicalbook.com A study reported the synthesis of 2-amino-5-nitropyridine by adding 2-aminopyridine to a mixture of concentrated sulfuric acid and fuming nitric acid below 10°C, resulting in a 91.67% yield. chemicalbook.com

Optimization of these nitration reactions often involves careful control of temperature and the ratio of acids to minimize byproducts. For instance, in the synthesis of related nitropyridines, methods using dinitrogen pentoxide in an organic solvent or a mixture of nitric acid and trifluoroacetic anhydride (B1165640) have been explored to achieve nitration under different conditions.

A reconstructive approach has also been demonstrated for the synthesis of 5-nitropyrimidine-2,4-diamine. This method involves the transformation of a condensed tetrazolopyrimidine structure. nih.govmdpi.com The optimization of this process showed that using triphenylphosphine (B44618) as an activating reagent in acetic acid can lead to a 77% yield of 5-nitropyrimidine-2,4-diamine. nih.govresearchgate.net

| Starting Material | Reagents | Key Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aminopyridine | Concentrated H₂SO₄, Fuming HNO₃ | Below 10°C | 2-Amino-5-nitropyridine | 91.67% | chemicalbook.com |

| 6-Nitrotetrazolo[1,5-a]pyrimidin-7-amine | Triphenylphosphine, Acetic Acid | 130°C, 1 hour | 5-Nitropyrimidine-2,4-diamine | 77% | nih.govresearchgate.net |

| 2-Aminopyridine | H₂SO₄, HNO₃ | 55°C, 1 hour | 2-Amino-5-nitropyridine | 67% |

Amination Reactions in Pyrimidine Synthesis

The introduction of the amino group is another fundamental transformation. This is often achieved through the amination of a suitable halo-pyrimidine precursor, such as 2-chloro-5-nitropyrimidine (B88076). The highly activated chlorine atom is susceptible to nucleophilic substitution by ammonia (B1221849) or other amino sources.

For example, the synthesis of 2-aminopyrimidines can be achieved through the transition-metal-catalyzed amination of 2-chloro or 2-bromo-pyrimidines. scispace.com However, concerns about heavy metal contamination have spurred the development of metal-free alternatives. scispace.com One such method involves the reaction of imidazolate enaminones with guanidine (B92328) hydrochloride. scispace.comresearchgate.net Another innovative, metal-free, four-component reaction of nitriles and disulfides/diselenides has been reported for the one-pot synthesis of sulfurized/selenated 4-aminopyrimidines. rsc.orgthieme-connect.com

Green Chemistry Principles in Pyrimidine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound and its derivatives to create more sustainable and environmentally friendly processes. arkat-usa.org This includes the use of alternative catalysts, energy sources, and solvent systems.

Catalysis in Environmentally Benign Syntheses (e.g., Metal-Free, Heterogeneous, Reusable Catalysts)

The development of efficient and reusable catalysts is a cornerstone of green chemistry. In pyrimidine synthesis, this has led to the exploration of various catalytic systems.

Metal-Free Catalysis: To avoid the use of potentially toxic and expensive transition metals, metal-free synthetic routes are being developed. A convenient metal-free method for synthesizing unsymmetrical 2-aminopyrimidines from imidazolate enaminones has been reported, providing moderate to excellent yields. scispace.comresearchgate.net Another metal-free approach involves a four-component reaction of nitriles and disulfides/diselenides. rsc.orgthieme-connect.com

Heterogeneous Catalysis: Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture and potential for reuse. Magnesium oxide (MgO) with a high surface area has been shown to be an effective heterogeneous base catalyst for the three-component synthesis of 4-amino-5-pyrimidine carbonitrile and pyrimidinone derivatives. tandfonline.com Other examples include the use of iron ore pellets as a natural and reusable catalyst for the synthesis of pyrano[2,3-d]pyrimidine derivatives in aqueous media and NiTiO₃ nanoparticles supported on montmorillonite (B579905) K30 for the synthesis of 4-amino pyrimidine analogues. rsc.orgijcce.ac.ir An ammonium (B1175870) sulfate (B86663) coated hydro-thermal-carbon (AS@HTC) has been developed as a reusable heterogeneous catalyst for the N-alkylation of pyrimidines. ias.ac.in Chitosan (B1678972), a renewable biopolymer, has also been employed as a heterogeneous catalyst for the synthesis of 2-aminopyrimidine-5-carbonitrile (B129654) derivatives under solvent-free conditions. rsc.org

| Catalyst | Reaction | Key Advantages | Reference |

|---|---|---|---|

| Magnesium Oxide (MgO) | Three-component synthesis of 4-amino-5-pyrimidinecarbonitriles | High conversions, short reaction times, inexpensive, readily available | tandfonline.com |

| Iron Ore Pellet | Synthesis of pyrano[2,3-d]pyrimidine derivatives | Excellent yields, simple procedure, reusable, aqueous media | ijcce.ac.ir |

| NiTiO₃/Montmorillonite K30 | Synthesis of 4-amino pyrimidine analogues | Efficient, high yields, reusable | rsc.org |

| Ammonium sulfate@Hydro-thermal-carbon (AS@HTC) | N-alkylation of pyrimidines | Inexpensive, environmentally friendly, reusable | ias.ac.in |

| Chitosan | Synthesis of 2-aminopyrimidine-5-carbonitrile derivatives | Renewable, efficient, solvent-free conditions | rsc.org |

Energy-Efficient Synthetic Protocols (e.g., Microwave-Assisted, Ultrasound-Assisted Synthesis)

Alternative energy sources can significantly reduce reaction times and improve energy efficiency compared to conventional heating.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating. It has been successfully applied to the synthesis of various pyrimidine derivatives. For instance, a microwave-assisted approach was used for the dearylation of 2-aryloxy-5-nitropyridine to produce 2-amino-5-nitropyridine derivatives. isca.me Another study reported the microwave-assisted synthesis of novel (5-nitropyridin-2-yl)alkyl and (5-nitropyridin-3-yl)alkyl carbamates. nih.gov A comparison of microwave irradiation with conventional heating for the synthesis of certain nitroaniline/aminopyridine derivatives showed that the microwave method significantly accelerated the reaction and improved the yield. clockss.org

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields. nih.govdntb.gov.ua Ultrasound has been used in the synthesis of dihydropyrimidine-2-thiones and various pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. benthamdirect.comshd.org.rseurjchem.com The use of ultrasound often leads to shorter reaction times and higher yields compared to conventional methods. nih.govshd.org.rs

Solvent-Free and Alternative Solvent Systems (e.g., Ionic Liquids, Aqueous Media)

Reducing or eliminating the use of volatile and often toxic organic solvents is a key goal of green chemistry.

Solvent-Free Synthesis: Conducting reactions without a solvent can simplify workup procedures and reduce waste. A solvent-free, one-pot synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives has been developed using a Brønsted-acidic ionic liquid as a catalyst. nih.gov The synthesis of 2-aminopyrimidine-5-carbonitrile derivatives has also been achieved under solvent-free conditions using chitosan as a promoter. rsc.org

Ionic Liquids: Ionic liquids are salts with low melting points that are often considered "green" solvents due to their low volatility and thermal stability. tandfonline.com They can also act as catalysts. L-proline nitrate (B79036), an amino acid-based ionic liquid, has been used as a catalyst for the synthesis of pyrimidine derivatives, demonstrating higher efficiency than non-catalyzed reactions. japsonline.comjapsonline.com Another study utilized a Brønsted-acidic ionic liquid as a reusable catalyst for the one-pot synthesis of pyrido[2,3-d]pyrimidine derivatives under solvent-free conditions. nih.gov Dual-functional pyrimidinium ionic liquids have also been synthesized to serve as both reaction media and antimicrobial agents. rsc.org

Aqueous Media: Water is an ideal green solvent due to its abundance, low cost, and non-toxicity. The synthesis of pyrano[2,3-d]pyrimidine and dihydropyrano[c]chromene derivatives has been successfully carried out in aqueous media using an iron ore pellet as a reusable catalyst. ijcce.ac.ir

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, represent a highly efficient strategy for constructing complex heterocyclic scaffolds. While specific MCRs for the direct synthesis of this compound are not extensively documented, general MCR methodologies for pyrimidine synthesis are well-established and provide a conceptual framework.

One such sustainable approach involves the iridium-pincer complex-catalyzed reaction of amidines with various alcohols. rsc.org This methodology proceeds through a sequence of condensation and dehydrogenation steps to form the pyrimidine ring with high efficiency. rsc.org Another strategy involves the condensation of 5-aminopyrazoles, dimedone, and aldehydes, which can lead to the formation of pyrazolodihydropyrimidine derivatives, highlighting the versatility of MCRs in generating fused pyrimidine systems. acs.org

These general principles can be extended to the synthesis of substituted pyrimidines. For instance, a convenient method for preparing 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with a variety of amidinium salts. rsc.org This approach showcases how MCRs can be tailored to introduce specific functionalities onto the pyrimidine core.

Table 1: Overview of Multicomponent Reaction Strategies for Pyrimidine Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

| Pincer-Catalyzed Synthesis | Amidines, Alcohols | PN5P-Ir-pincer complexes | Substituted Pyrimidines | rsc.org |

| Condensation | 5-Aminopyrazoles, Dimedone, Aldehydes | Various | Pyrazolodihydropyrimidines | acs.org |

| Ester Synthesis | Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, Amidinium salts | N/A | 2-Substituted Pyrimidine-5-carboxylic esters | rsc.org |

Regioselective and Stereoselective Synthesis of Functionalized Derivatives

The functionalization of the this compound core at specific positions is crucial for developing derivatives with tailored properties. Regioselective synthesis ensures that substituents are introduced at the desired position on the pyrimidine ring, while stereoselective synthesis controls the three-dimensional arrangement of atoms.

Regioselective Synthesis

Several strategies have been developed for the regioselective functionalization of pyrimidine systems. In many nucleophilic substitution reactions involving 2,4-difunctionalized pyrimidines, the initial substitution occurs preferentially at the more reactive C-4 position. google.com The 5-nitropyrimidine (B80762) moiety itself can also act as a directing group, facilitating the selective functionalization of C-H bonds at other positions on an attached molecular scaffold. researchgate.net

A notable example of regioselective functionalization is the synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones. nih.gov This method utilizes a highly regioselective lithiation-substitution protocol to introduce various substituents specifically at the C-6 position of the pyrimidine ring. nih.gov

Another powerful approach involves the reaction of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones. This reaction proceeds in a one-step, regioselective manner to yield 7-aryl-5-methyl- or 5-aryl-7-methyl-2-amino- researchgate.netnih.govresearchgate.nettriazolo[1,5-a]pyrimidines, which are fused derivatives of the aminopyrimidine scaffold. rsc.org The regioselectivity is determined by the nature of the reactants and reaction conditions. rsc.org

Table 2: Examples of Regioselective Synthesis of Pyrimidine Derivatives

| Starting Material | Reagents/Conditions | Position of Functionalization | Product | Reference |

| 2,4-Dichloro-5-trifluoromethylpyrimidine | 4-Amino-benzoic acid tert-butyl ester, Diisopropylethylamine, tert-butanol, 80°C | C-2 | 4-(4-Chloro-5-trifluoromethyl-pyrimidin-2-ylamino)-benzoic acid tert-butyl ester | google.com |

| 2-Amino-5-bromo-4(3H)-pyrimidinone | Lithiation followed by electrophilic substitution | C-6 | 6-Substituted-2-amino-5-bromo-4(3H)-pyrimidinones | nih.gov |

| 3,5-Diamino-1,2,4-triazole | 1-Aryl-1,3-butanediones | One-step reaction | C-5 or C-7 | 2-Amino- researchgate.netnih.govresearchgate.nettriazolo[1,5-a]pyrimidines |

Stereoselective Synthesis

The principles of stereoselective synthesis are critical when chiral centers are introduced into derivatives of this compound. While specific examples directly involving this compound are sparse, general methodologies for the stereoselective functionalization of unactivated C-H bonds offer significant potential. Catalyst control, using sophisticated dirhodium catalysts, for example, can achieve high levels of site-selectivity, diastereoselectivity, and enantioselectivity in C-H functionalization reactions. snnu.edu.cn This approach allows for the modification of C-H bonds without the need for pre-existing functional or directing groups. snnu.edu.cn

Furthermore, multicomponent reactions can be designed to be highly diastereoselective. For instance, a convergent, multicomponent approach has been developed to access hydroindole cores with excellent stereoselectivity, demonstrating that complex, multi-stereocenter scaffolds can be constructed efficiently and with high stereochemical control. nih.gov The application of such catalyst-controlled and stereoselective multicomponent strategies to the this compound framework could open avenues for the synthesis of novel, chiral derivatives.

Structural Characterization and Polymorphism Investigations

Single Crystal X-ray Diffraction Studies of 2-Amino-5-nitropyrimidine Polymorphs

Single-crystal X-ray diffraction has been instrumental in identifying and characterizing three distinct polymorphs of this compound, designated as forms I, II, and III. acs.org These polymorphs arise from different crystallization conditions, such as sublimation, recrystallization from ethanol, and recrystallization from acetone. acs.org

The three polymorphs of this compound exhibit unique crystal packing and lattice parameters. acs.org Theoretical calculations have been employed to estimate the lattice energies of these polymorphs. acs.org The study of these different crystalline forms is crucial as polymorphism can significantly influence the physical properties of the material. acs.org

A related compound, the bromide salt of 2-Amino-5-nitropyridine (B18323) (2A5NPBr), also displays polymorphism with two identified forms: an acentric P2₁ and a centric P2₁/a space group. The acentric form possesses a noncentrosymmetric structure, which is a key requirement for second-harmonic generation (SHG) activity. Similarly, the sulfamate (B1201201) derivative crystallizes in the orthorhombic Pbcn space group.

Table 1: Crystallographic Data for this compound Polymorphs Data for this table is not available in the provided search results.

Table 2: Crystallographic Parameters of 2-Amino-5-nitropyridinium Salt Polymorphs

| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |

|---|---|---|---|---|---|---|

| 2A5NPBr (acentric) | P2₁ | 10.023(5) | 7.8009(4) | 4.899(3) | 94.89(4) | 384.4(1) |

| 2A5NPBr (centric) | P2₁/a | 12.634(1) | 7.894(2) | 7.847(1) | 91.12(3) | 772.53(4) |

This table presents data for related pyridine (B92270) compounds to illustrate polymorphism in this class of materials. kristujayanti.edu.in

The crystal structures of this compound polymorphs are characterized by extensive networks of hydrogen bonds. acs.org These include both strong N-H···O and N-H···N interactions, as well as weaker C-H···O and C-H···N interactions, which play a crucial role in the formation of supramolecular assemblies. acs.orgrsc.org

In the case of 2-amino-5-nitropyridinium sulfamate, the ion pairs are linked by three N—H⋯O and one N—H⋯N hydrogen bonds, creating an R³₃(22) ring motif. nih.gov These motifs are further connected by other N—H⋯O hydrogen bonds, forming sheets. nih.gov The study of these hydrogen-bonding patterns is essential for understanding the self-assembly of the molecules in the solid state. researchgate.net

Analysis of Crystal Packing and Lattice Structures

Spectroscopic Elucidation of Molecular Structure

Spectroscopic methods provide complementary information to diffraction techniques for a comprehensive understanding of the molecular structure of this compound.

Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy have been used to investigate the vibrational modes of this compound. nih.govkisti.re.kr The FTIR spectrum is typically recorded in the 4000–400 cm⁻¹ range, while the FT-Raman spectrum is recorded from 3500–0 cm⁻¹. nih.gov Density functional theory (DFT) calculations are often employed to aid in the assignment of the observed vibrational bands. nih.govresearchgate.net

For a related compound, 2-amino-5-chloropyridine, the N-H asymmetric and symmetric stretching vibrations are observed around 3550 cm⁻¹ and 3450 cm⁻¹, respectively. core.ac.uk The NO₂ group in aminonitropyridines has characteristic asymmetric and symmetric stretching modes, which have been assigned at different wavenumbers in various studies. researchgate.net

Table 3: Selected Vibrational Frequencies (cm⁻¹) for this compound and Related Compounds

| Vibrational Mode | 2-Amino-5-chloropyridine (Experimental) core.ac.uk | 2-Amino-5-nitropyridine Derivative (Calculated) researchgate.net |

|---|---|---|

| N-H asymmetric stretch | 3550 (FTIR), 3551 (FT-Raman) | - |

| N-H symmetric stretch | 3452 (FTIR), 3455 (FT-Raman) | - |

| NO₂ asymmetric stretch | - | 1596 |

| NO₂ symmetric stretch | - | 1348 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of this compound in solution. kristujayanti.edu.in ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively. researchgate.net For a pentaborate salt of 2-amino-5-nitropyridine, the ¹¹B NMR spectrum showed characteristic peaks for different boron species. researchgate.net A ¹H NMR spectrum for 2-Amino-5-nitropyridine is available, which can be used to confirm its chemical structure. chemicalbook.com

Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation pattern of this compound. Electron impact mass spectrometry (EI-MS) of a related compound, 2-dimethylamino-5-nitropyrimidine, showed an intense peak corresponding to the loss of CH₃N from the molecular ion. researchgate.net While EI-MS may not distinguish between isomers like 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine due to similar spectra, tandem mass spectrometry (MS/MS) can resolve them through their distinct fragmentation patterns. The molecular ion peak in the mass spectrum of aromatic compounds is typically strong due to the stability of the aromatic ring. libretexts.org

Computational Chemistry and Theoretical Modeling of 2 Amino 5 Nitropyrimidine

Quantum Chemical Studies (e.g., Density Functional Theory, ab initio methods)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) methods, have been instrumental in investigating the molecular structure and vibrational frequencies of 2A5NP. nih.gov These calculations are typically performed using various basis sets, such as 6-311++G(d,p), to achieve a balance between computational cost and accuracy. nih.govresearchgate.net The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly used for DFT calculations of this molecule. nih.govcankaya.edu.tr Such theoretical approaches are crucial for understanding the fundamental properties of the molecule in the gaseous phase, which can then be compared to experimental data from solid-state measurements like X-ray diffraction. researchgate.netnajah.edu

Theoretical calculations begin with the optimization of the molecular geometry to find the lowest energy structure. researchgate.net For 2-Amino-5-nitropyrimidine, both DFT (B3LYP) and ab initio (HF) methods with the 6-311++G(d,p) basis set have been used to determine its optimized geometric parameters, including bond lengths and bond angles. nih.govresearchgate.net

Studies have shown that the calculated geometric parameters for the isolated molecule in the gas phase are in good agreement with experimental data obtained from X-ray diffraction of the crystalline solid, though slight differences exist due to intermolecular interactions in the solid state. researchgate.netnajah.edu The molecule is small enough to be accessible to these high-level ab initio methodologies. acs.org Investigations into the conformational landscape are particularly important for 2A5NP, as it is known to exhibit polymorphism, meaning it can crystallize into different solid-state forms (polymorphs) with distinct molecular conformations and packing arrangements. acs.orgsoton.ac.uk Three such polymorphs have been identified experimentally, highlighting the molecule's conformational flexibility. acs.org Theoretical studies help to understand the role that changes in molecular conformation play in the resulting crystal structure. acs.org

Table 1: Selected Optimized Geometrical Parameters of this compound (Theoretical)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) | Calculated Value (HF/6-311++G(d,p)) |

| Bond Lengths (Å) | C2-N1 | 1.345 | 1.332 |

| N1-C6 | 1.334 | 1.322 | |

| C6-C5 | 1.401 | 1.407 | |

| C5-C4 | 1.378 | 1.372 | |

| C4-N3 | 1.373 | 1.365 | |

| N3-C2 | 1.348 | 1.339 | |

| C2-N7 (Amino) | 1.364 | 1.348 | |

| C5-N8 (Nitro) | 1.455 | 1.478 | |

| Bond Angles (°) | C6-N1-C2 | 116.5 | 116.7 |

| N1-C2-N3 | 127.3 | 127.6 | |

| C2-N3-C4 | 115.6 | 115.2 | |

| N3-C4-C5 | 122.9 | 123.4 | |

| C4-C5-C6 | 116.9 | 116.2 | |

| C5-C6-N1 | 120.8 | 120.9 |

Note: The data presented in this table is derived from computational studies and represents theoretical predictions for an isolated molecule in the gas phase. Atom numbering may vary between different studies.

The electronic properties of this compound are dominated by the interplay between the electron-donating amino (-NH₂) group and the electron-withdrawing nitro (-NO₂) group. This "push-pull" system results in significant intramolecular charge transfer (ICT). nih.gov Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding this phenomenon.

Calculations show that the HOMO is primarily localized on the amino group and the pyrimidine (B1678525) ring, while the LUMO is concentrated on the nitro group. nih.gov The energy gap between the HOMO and LUMO (ΔE) is a key parameter that relates to the molecule's chemical reactivity and kinetic stability. A small energy gap indicates that charge transfer can occur readily within the molecule, which is a characteristic feature of many nonlinear optical (NLO) materials. nih.govnih.gov The calculated HOMO-LUMO energies and their gap confirm the occurrence of ICT in 2A5NP. nih.gov This charge transfer character is also observed in supramolecular assemblies where 2A5NP acts as an electron donor in complexes with electron acceptors like Keggin polyoxoanions. rsc.orgrsc.orgresearchgate.net

Theoretical calculations are highly effective in predicting the vibrational spectra (FTIR and Raman) of this compound. nih.gov By using methods like DFT (B3LYP) and HF with the 6-311++G(d,p) basis set, researchers can calculate the harmonic vibrational frequencies, IR intensities, and Raman activities. nih.govresearchgate.net

The calculated frequencies are often scaled by specific factors to correct for anharmonicity and limitations of the theoretical method, leading to excellent agreement with experimental spectra. najah.eduresearchgate.net A detailed assignment of the observed vibrational bands can be achieved through Potential Energy Distribution (PED) analysis, which describes the contribution of each internal coordinate to a specific normal mode. researchgate.netnih.gov This allows for a comprehensive understanding of the molecule's vibrational characteristics, such as the stretching and bending modes of the amino and nitro groups, and the vibrations of the pyrimidine ring. nih.govresearchgate.net The theoretical FT-IR and FT-Raman spectra can also be constructed based on these calculations. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. nih.govnih.gov The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying potential.

For molecules with push-pull characteristics like this compound, the MEP map typically shows a negative potential (often colored red or yellow) around the electronegative oxygen atoms of the nitro group and the nitrogen atoms of the pyrimidine ring. rsc.orgmdpi.com These regions are susceptible to electrophilic attack. Conversely, a positive potential (colored blue) is generally found around the hydrogen atoms of the amino group, indicating the site for nucleophilic attack. mdpi.commdpi.com This analysis helps in understanding the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing of the molecule. rsc.org

Prediction of Spectroscopic Parameters and Vibrational Frequencies

Crystal Structure Prediction and Lattice Energy Calculations

Predicting the crystal structure of a molecule from its chemical diagram is a major challenge in materials science, and this compound serves as an interesting case study due to its polymorphism. acs.org Theoretical methods are employed to predict possible crystal packing arrangements and to rank them based on their calculated lattice energies. soton.ac.ukacs.org

Studies on 2A5NP have successfully predicted its three known polymorphic forms. acs.org These calculations involve minimizing the lattice energy, which is the sum of the intermolecular and intramolecular energies. rsc.org The intermolecular forces, which include strong hydrogen bonds (N-H···N, N-H···O) and weaker interactions (C-H···N, C-H···O), are critical in determining the final crystal structure. acs.org Dispersion interactions are also a dominant force in stabilizing the layered structures observed in crystals like this compound. researchgate.netbuffalo.edu

Lattice energy calculations have shown that for the polymorphs of 2A5NP, the energy differences can be very small. soton.ac.uk While one form (orthorhombic Form III) was calculated to have the lowest lattice energy, vibrational contributions (entropy) at room temperature are exceptionally large, making the free energies of all three polymorphs nearly identical. soton.ac.ukrsc.org This theoretical finding helps to explain the experimental observation that all three forms can crystallize concomitantly. soton.ac.uk

Table 2: Calculated Relative Energies of this compound Polymorphs

| Polymorph | Space Group | Relative Lattice Energy (ΔE_latt) | Relative Free Energy (ΔA at ~300K) |

| Form III | Pca2₁ | 0.0 kJ/mol (Reference) | ~0.0 kJ/mol |

| Form I | P2₁/c | +6.7 kJ/mol | ~0.0 kJ/mol |

| Form II | P2₁/n | +7.4 kJ/mol | ~0.0 kJ/mol |

Data derived from lattice energy calculations. Note that while Form III has the lowest static lattice energy, entropy differences make the free energies of the three polymorphs nearly equal at ambient temperatures. soton.ac.uk

Molecular Dynamics Simulations for Conformational Landscape and Interactions

While specific molecular dynamics (MD) simulation studies focused exclusively on this compound are not extensively reported in the provided literature, this computational technique is a standard tool for exploring the conformational landscape and intermolecular interactions of flexible molecules in condensed phases.

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the time evolution of the system and analyze its dynamic properties. For a molecule like this compound, an MD simulation could be used to:

Explore Conformational Space: By simulating the molecule in a solvent or in a melt, one could identify the accessible conformations and the energy barriers between them. This would provide a more complete picture of the molecule's flexibility beyond the static structures found in crystals.

Analyze Intermolecular Interactions: In a simulation of a crystal or an amorphous solid, MD can be used to study the dynamics of hydrogen bonds and other non-covalent interactions. This includes analyzing the lifetime of hydrogen bonds and the fluctuations in intermolecular distances and angles.

Simulate Crystal Growth and Nucleation: Advanced MD techniques can be applied to simulate the early stages of crystallization from a solution or melt, potentially providing insights into why certain polymorphs form under specific conditions.

Calculate Thermodynamic Properties: MD simulations can be used to compute properties like free energy differences between polymorphs, further complementing the static lattice energy calculations and helping to build a more accurate phase diagram.

The force field, which is a set of parameters and equations describing the potential energy of the system, would be a critical component of any MD simulation of this compound. This force field would need to accurately represent both the intramolecular (bond stretching, angle bending, torsions) and intermolecular (van der Waals, electrostatic) interactions.

Chemical Reactivity and Derivatization Strategies for Advanced Applications

Nucleophilic and Electrophilic Substitution Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring in 2-amino-5-nitropyrimidine is highly electron-deficient, a characteristic enhanced by the powerful electron-withdrawing nitro group at the C5 position. This electronic deficiency makes the ring susceptible to nucleophilic attack, particularly at positions activated by the nitro group and the ring nitrogens. rsc.org While the pyrimidine ring itself is generally resistant to electrophilic aromatic substitution, the activating effect of the amino group can facilitate such reactions under specific conditions. smolecule.comsapub.org

The presence of the nitro group at the 5-position, para to the ring nitrogen at N1 and meta to the one at N3, significantly activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr). Halogenated derivatives, such as 2-amino-4-chloro-5-nitropyrimidine, readily undergo nucleophilic substitution where the chlorine atom is displaced by various nucleophiles. nih.govgoogle.com For instance, the C4-chlorine can be selectively substituted by amines to produce 2-chloro-4-amino-5-substituted pyrimidine derivatives. nih.gov

Conversely, electrophilic substitution on the pyrimidine ring is generally difficult. oaji.net However, the electron-donating amino group at the C2 position can direct electrophiles. For example, nitration of 2-aminopyridine (B139424), a related compound, primarily yields the 5-nitro derivative, indicating the directing effect of the amino group. sapub.orgprepchem.com

Transformation of the Nitro Group (e.g., Reduction to Amino Group)

The nitro group of this compound is a key functional handle that can be readily transformed, most commonly through reduction to an amino group. This transformation is a critical step in the synthesis of various biologically active compounds and functional materials, as it introduces a new nucleophilic center on the pyrimidine ring. smolecule.comnih.gov

The reduction of the nitro group to form 2,5-diaminopyrimidine (B1361531) derivatives can be achieved using a variety of reducing agents. mdpi.com Common methods include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or using reducing agents such as iron powder in acidic media or hydrazine (B178648) hydrate. mdpi.comdissertationtopic.net For instance, the nitro group in 2-chloro-5-nitropyrimidine (B88076) can be reduced in the presence of iron powder to yield 2-chloro-5-aminopyrimidine. google.com The resulting vicinal diamines are valuable precursors for building fused heterocyclic systems. nih.gov

This reduction is a pivotal step in many synthetic pathways. For example, in the synthesis of certain kinase inhibitors, the nitro group of a 2-amino-4-methyl-5-nitropyridine (B42881) derivative was reduced using ammonium (B1175870) formate (B1220265) and Pd/C. mdpi.comnih.gov

| Precursor | Reducing Agent/Conditions | Product | Application Context |

| 2-Amino-5-nitropyridine (B18323) | Hydrazine hydrate | 2,5-Diaminopyridine | General reduction |

| 2-Chloro-5-nitropyrimidine | Iron powder | 2-Chloro-5-aminopyrimidine | Intermediate synthesis google.com |

| 2-Acetamido-5-nitropyridine | Hydrazine hydrate, Pd/C, Ethanol | 2-Acetamido-5-aminopyridine | Synthesis of 2-amino-5-fluoropyridine (B1271945) dissertationtopic.net |

| 2-Amino-4-methyl-5-nitropyridine | Ammonium formate, Pd/C | 2,5-Diamino-4-methylpyridine | Synthesis of DNA-PK inhibitor AZD7648 mdpi.comnih.gov |

Reactions Involving the Amino Group (e.g., Acylation, Alkylation, Diazotization)

The exocyclic amino group at the C2 position of this compound behaves as a typical, albeit deactivated, aromatic amine. researchgate.netsemanticscholar.org Its nucleophilicity allows it to participate in a range of reactions, including acylation, alkylation, and diazotization, which are fundamental for creating diverse derivatives. semanticscholar.orgnist.govnsc.ru

Acylation: The amino group can be acylated to form amides. However, due to the electron-withdrawing nature of the pyrimidine ring, 2-aminopyrimidines are poor nucleophiles, and acylation can sometimes be challenging or lead to diacylation products, especially in the presence of a strong base like triethylamine (B128534). researchgate.netsemanticscholar.org For instance, reacting 2-aminopyrimidines with benzoyl chlorides in the presence of triethylamine can result in N,N-dibenzoyl derivatives. semanticscholar.org Using a weaker base or alternative coupling reagents can promote the desired monoacylation. semanticscholar.org Acylation is a common strategy to protect the amino group or to introduce specific functionalities, as seen in the synthesis of 2-amino-5-fluoropyridine where 2-aminopyridine is first acylated with acetic anhydride (B1165640). dissertationtopic.net

Alkylation: Alkylation of the amino group is also a viable derivatization strategy. nsc.ru However, direct alkylation can sometimes be complex. In the case of 2-aminopyrimidine (B69317) N-oxides, alkylating agents were found to react at the N-oxide oxygen rather than the amino group. nsc.ru

Diazotization: The amino group can undergo diazotization upon treatment with nitrous acid (generated from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. nist.govsci-hub.ru These diazonium salts are versatile intermediates that can be converted into a variety of other functional groups. For example, diazotization of 2-aminopyrimidine followed by reaction with potassium cyanide/copper cyanide can introduce a cyano group. sci-hub.ru Similarly, diazotization is a key step in converting 2-aminopyridine to 2-hydroxypyridine (B17775) derivatives. prepchem.comrsc.org The relative reactivity of amino groups at different positions on the pyrimidine ring allows for selective reactions; for instance, in 2,5-diaminopyrimidine derivatives, the 2-amino group can be selectively diazotized. sci-hub.ru

Heterocycle Annulation and Fused Pyrimidine Systems

This compound and its derivatives are valuable building blocks for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry. nih.gov The functional groups on the pyrimidine ring provide reactive sites for cyclization reactions, leading to the formation of bicyclic and polycyclic structures.

A common strategy involves the transformation of the nitro and amino groups to create vicinal di-functional pyrimidines that can then be cyclized. For example, reduction of the nitro group in a this compound derivative yields a 2,5-diaminopyrimidine. nih.gov This triamine can then undergo condensation with reagents like triethylorthoformate to construct a fused imidazole (B134444) ring, forming a purine (B94841) analogue. nih.gov

Another approach involves using the inherent reactivity of the pyrimidine ring and its substituents. For example, the reaction of 5-nitropyrimidine (B80762) with certain nitriles can lead to a ring transformation, yielding substituted 2-amino-5-nitropyridines, which can be precursors to fused systems like pyrido[2,3-d]pyrimidines. researchgate.net Furthermore, derivatives like 2-amino-4,6-dichloro-5-nitropyrimidine can serve as platforms for building fused systems through sequential substitution and cyclization reactions. researchgate.net The synthesis of pyrido[4,3-d]pyrimidine (B1258125) systems has been achieved through the cyclocondensation of substituted aminopyridines. nih.gov

Applications in Precolumn Derivatization for Analytical Methodologies

While direct applications of this compound as a precolumn derivatization reagent are not extensively documented, the chemical properties of related aminopyridine and nitropyridine compounds highlight their potential in analytical chemistry. Precolumn derivatization is a technique used in chromatography to enhance the detectability or improve the separation of analytes. Reagents for this purpose typically have a reactive group that can covalently bind to the analyte and a chromophoric or fluorophoric group to facilitate detection.

The amino group of 2-aminopyrimidines can react with various functional groups, making them suitable candidates for derivatization. nist.gov For example, they can react with aldehydes. semanticscholar.orgnist.gov The nitroaromatic structure, like that in this compound, often imparts strong UV absorbance, which is beneficial for spectrophotometric detection in HPLC.

Although not a direct derivatization agent itself, the synthesis of fluorescent 8-azapurine (B62227) derivatives, which have applications in bioimaging, starts from precursors related to aminopyrimidines, demonstrating the utility of this chemical class in developing detectable molecules. researchgate.net The reactivity of the amino group, coupled with the strong chromophore of the nitro-substituted ring, suggests that this compound could be explored as a derivatizing agent for analytes such as aldehydes or carboxylic acids (after activation) in analytical methods requiring enhanced UV detection.

Exploration of 2 Amino 5 Nitropyrimidine in Advanced Materials Science

Development of Nonlinear Optical (NLO) Materials

2-Amino-5-nitropyrimidine is a key precursor in the synthesis of both organic and semi-organic NLO crystals. researchgate.net These materials are essential for technologies that involve modifying the properties of light, such as frequency conversion and optical switching. Semi-organic crystals, which combine the high optical nonlinearity of organic molecules with the superior thermal and mechanical stability of inorganic salts, are a particular focus of research. kristujayanti.edu.inkristujayanti.edu.in

Salts derived from this compound, such as 2-amino-5-nitropyridinium dihydrogen phosphate (B84403) (2A5NPDP), 2-amino-5-nitropyridinium bromide (2A5NPBr), and 2-amino-5-nitropyridinium nitrate (B79036) (2A5NPN), have demonstrated promising NLO efficiencies. optica.orgcolab.wsresearchgate.net For instance, the semi-organic crystal 2-amino-5-nitropyridine-L-(+)-tartrate (ANPT) exhibits a high second-harmonic generation (SHG) efficiency, a broad transparency range, and high thermal stability, making it a suitable candidate for NLO devices. rsc.org

The notable NLO response of this compound-based materials originates from its distinct molecular structure, which is characterized by a donor-π-acceptor (D-π-A) configuration. researchgate.netnih.gov

Electron Donor: The amino group (-NH2) acts as the electron donor.

Electron Acceptor: The nitro group (-NO2) functions as the electron acceptor.

π-Bridge: The pyrimidine (B1678525) ring serves as the conjugated π-system that facilitates charge transfer from the donor to the acceptor. researchgate.netnih.gov

The fabrication of high-quality, large-sized single crystals is crucial for practical NLO applications. Researchers have employed several solution-based methods to grow crystals from this compound derivatives.

Slow Evaporation Solution Technique (SEST): This conventional method involves slowly evaporating the solvent from a saturated solution of the compound, allowing crystals to form over time. It has been successfully used to grow various semi-organic crystals, including 2-amino-5-nitropyridinium bromide (2A5NPBr) and 2-amino-5-nitropyridine (B18323) 4-chlorobenzoic acid (2A5NP4CBA). researchgate.netcolab.wsresearchgate.net

Sankaranarayanan-Ramasamy (SR) Method: This technique is an improved solution growth method designed to grow large, unidirectional, and high-quality single crystals. kristujayanti.edu.in It offers a significantly higher growth rate compared to the conventional SEST method. acs.org The SR method has been effectively utilized for growing bulk crystals of 2-amino-5-nitropyridinium dihydrogen phosphate (2A5NPDP), yielding crystals with fewer defects and improved optical properties. kristujayanti.edu.inkristujayanti.edu.inacs.orgcgl.org.cn

The choice of method directly impacts the size, crystalline perfection, and ultimately, the performance of the NLO crystal in device applications.

| Technique | Description | Advantages | Examples of Grown Crystals | Reference |

|---|---|---|---|---|

| Slow Evaporation Solution Technique (SEST) | Crystals are formed by the slow evaporation of solvent from a saturated solution at a constant temperature. | Simple setup, suitable for initial screening of new materials. | 2A5NPBr, 2A5NP4CBA, 2A5NPN | researchgate.netcolab.wsresearchgate.net |

| Sankaranarayanan-Ramasamy (SR) Method | A unidirectional solution growth method where a seed crystal is mounted at the bottom of an ampoule, preventing spurious nucleation. | Grows large, high-quality, unidirectional crystals; higher growth rate; controlled orientation. | 2A5NPDP | kristujayanti.edu.inkristujayanti.edu.inacs.org |

Polymorphism, the ability of a compound to exist in more than one crystalline form, can have a profound impact on the physical properties of materials, including their optical behavior. rsc.org For NLO materials, the crystal symmetry of a specific polymorph is paramount.

Research has shown that derivatives of this compound can form different polymorphs. A critical aspect is whether the resulting crystal structure is centrosymmetric or non-centrosymmetric. Second-order NLO effects like second-harmonic generation (SHG) are only possible in non-centrosymmetric structures. Studies on 2-amino-5-nitropyridinium bromide (2A5NPBr) have identified an acentric polymorph that is SHG-active, while its centric counterpart is SHG-inactive. This demonstrates that controlling the crystallization process to favor the growth of a specific, non-centrosymmetric polymorph is essential for harnessing the NLO capabilities of these materials. The balance of intermolecular forces, such as hydrogen bonds and electrostatic interactions, plays a crucial role in stabilizing different polymorphic forms. rsc.org

Crystal Growth Techniques for NLO Applications (e.g., Slow Evaporation, Sankaranarayanan-Ramasamy Method)

Potential Applications in Optoelectronic Devices

The efficient NLO properties and favorable physicochemical characteristics of this compound-based crystals make them strong candidates for a range of optoelectronic applications. researchgate.netimanagerpublications.com Their ability to manipulate laser light is central to their utility.

Key potential applications include:

Frequency Conversion: The high second-harmonic generation (SHG) efficiency allows for the conversion of laser light to shorter wavelengths (e.g., converting an infrared laser to visible green light), which is vital for laser systems. rsc.org

Optical Limiting: Certain crystals, like 2-amino-5-nitropyridine 4-chlorobenzoic acid (2A5NP4CBA), exhibit third-order NLO properties and act as optical limiters. researchgate.netcolab.ws These devices protect sensitive optical sensors and human eyes from damage by high-intensity laser beams.

Terahertz (THz) Wave Generation: High-quality 2A5NPDP crystals grown by the modified SR method have been successfully used for the generation of terahertz (THz) radiation, a region of the electromagnetic spectrum with applications in spectroscopy, imaging, and communications. acs.org

Optical Switching and Data Storage: Materials with large NLO responses are fundamental to the development of all-optical switching devices and high-density optical data storage systems. kristujayanti.edu.in

| Compound | Property | Value | Potential Application | Reference |

|---|---|---|---|---|

| 2A5NPDP | Thermal Stability | Stable up to 175 °C | THz Generation, NLO Devices | acs.org |

| 2A5NPDP | Optical Limiting Threshold (SR Method) | 4.7 mW/cm² | Optical Limiting | acs.org |

| ANPT | NLO Coefficient (d₃₃) | 41 pm V⁻¹ | Second-Harmonic Generation | rsc.org |

| 2A5NP4CBA | Optical Transmittance | >70% | Optical Windows, NLO Devices | colab.ws |

| 2A5NP4CBA | Thermal Stability | Stable up to 187 °C | High-Power Laser Applications | colab.ws |

| 2A5NPN | Optical Cut-off Wavelength | 404 nm | NLO Devices | researchgate.net |

Pharmacological and Biological Research of Pyrimidine Derivatives with 2 Amino 5 Nitropyrimidine Core

Antimicrobial Research Investigations

Derivatives of 2-amino-5-nitropyrimidine have been the subject of extensive research for their potential antimicrobial properties. ontosight.ai The unique chemical structure allows for interactions with various biological targets in microbial cells. ontosight.ai

Antibacterial Activity and Mechanistic Studies

Several studies have highlighted the antibacterial potential of this compound derivatives. For instance, a cocrystal of 2-amino-5-nitropyridine (B18323) with 4-phenylsulfanylbutyric acid demonstrated enhanced in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, and Pseudomonas aeruginosa, when compared to 4-phenylsulfanylbutyric acid alone. nih.gov This enhanced activity is attributed to the combined effect of the two molecules, which includes DNA cleaving capabilities. nih.gov

Furthermore, metal complexes containing a 2-amino-5-nitropyridine ligand have shown antimicrobial activity. nih.gov Specifically, Cu(II), Zn(II), and Ni(II) complexes demonstrated activity against S. aureus, B. subtilis, P. aeruginosa, and E. coli. nih.govmdpi.com The mechanism of action for some pyrimidine (B1678525) derivatives is believed to involve the inhibition of essential microbial enzymes or disruption of the cell membrane. Some derivatives have been synthesized that show promising activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.22-1.49 μM against both Gram-positive and Gram-negative bacterial strains. researchgate.net

| Compound/Derivative | Bacterial Strain(s) | Key Findings | Reference |

|---|---|---|---|

| Cocrystal of 2-amino-5-nitropyridine and 4-phenylsulfanylbutyric acid | S. aureus, S. pneumoniae, E. coli, P. aeruginosa, P. vulgaris | Higher in vitro DNA cleaving and antimicrobial activity than the acid alone. | nih.gov |

| Cu(II), Zn(II), and Ni(II) complexes with a 2-amino-5-nitropyridine ligand | S. aureus, B. subtilis, P. aeruginosa, E. coli | Demonstrated notable antimicrobial activity. | nih.govmdpi.com |

| Benzamide (B126) and sulfonamide derivatives of 2-amino-5-nitropyridine | Gram-positive and Gram-negative strains | Promising activity with MIC values between 0.22-1.49 μM. | researchgate.net |

Antifungal Activity and Mechanistic Studies

Derivatives of this compound have also been investigated for their antifungal properties. ontosight.ai Certain metal complexes containing the 2-amino-5-nitropyridine moiety have shown activity against Candida albicans. nih.govmdpi.com For example, nitropyridine-containing complexes exhibited antifungal activity comparable to the standard drug Nystatin. nih.gov

In the synthesis of novel sulfonamide derivatives, this compound was used as a starting material to create compounds with potential antifungal effects. azpharmjournal.com These compounds were designed based on the structure of known fungicides. azpharmjournal.com Additionally, a series of 5-substituted 2-amino-1,3,4-oxadiazole and 1,3,4-thiadiazole (B1197879) derivatives were synthesized, with some showing activity against Candida albicans and Aspergillus niger. nih.gov For instance, one derivative displayed an MIC of 8 μg/mL against C. albicans. nih.gov

| Compound/Derivative | Fungal Strain(s) | Key Findings | Reference |

|---|---|---|---|

| Cu(II), Zn(II), and Ni(II) complexes with a 2-amino-5-nitropyridine ligand | C. albicans | Activity comparable to Nystatin. | nih.govmdpi.com |

| 5-substituted 2-amino-1,3,4-thiadiazole (B1665364) derivative (2g) | C. albicans, A. niger | MIC of 8 μg/mL against C. albicans and 64 μg/mL against A. niger. | nih.gov |

| 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulphonamides | Various fungal isolates | Synthesized from this compound for antifungal evaluation. | azpharmjournal.com |

Antiviral Activity and Mechanistic Studies (e.g., Anti-HIV)

The this compound scaffold has been explored for its potential antiviral activity, including against the Human Immunodeficiency Virus (HIV). ontosight.ai Research has shown that the 5-nitropyrimidine (B80762) moiety is crucial for potent anti-Herpes Simplex Virus-1 (HSV-1) activity in a series of dispirotripiperazine derivatives. nih.gov These compounds were found to have IC50 values in the range of 0.90–2.02 μM against HSV-1. nih.gov The mechanism is thought to involve the interaction of the dispirotripiperazine core with heparan sulfate (B86663) proteoglycans, which are used by the virus for entry into host cells. nih.gov

In the context of anti-HIV research, derivatives of this compound have been investigated as inhibitors of viral enzymes. mdpi.com For example, 5-aminopyrimidine-2,4(1H,3H)-dione, derived from a nitropyrimidine precursor, was used to synthesize 3-hydrazonoindolin-2-one derivatives that act as HIV-1 RNase H inhibitors. mdpi.com One of the most potent compounds in this series exhibited an IC50 value of 1.90 μM. mdpi.com

| Compound/Derivative | Virus | Key Findings | Reference |

|---|---|---|---|

| Dispirotripiperazine derivatives with a 5-nitropyrimidine moiety | HSV-1 | IC50 values ranging from 0.90–2.02 μM. | nih.gov |

| 3-hydrazonoindolin-2-one derivative (11a) | HIV-1 (RNase H) | IC50 value of 1.90 μM. | mdpi.com |

Anticancer Research and Target Modulation

The this compound core is a valuable pharmacophore in the design of novel anticancer agents. nih.gov Its derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines and can modulate the activity of key enzymes involved in cancer progression. nih.gov

Inhibition of Key Enzymes (e.g., Kinase Inhibitors: Tyrosine Kinases, Serine/Threonine Kinases)

Derivatives of this compound have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. nih.gov For instance, pyrimidine-based compounds are known to target Aurora kinases and Polo-like kinases (PLKs), which are serine/threonine kinases involved in cell cycle regulation. nih.govmdpi.com

Specifically, 2-aminopyrimidine (B69317) derivatives have been developed as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase implicated in acute myeloid leukemia (AML). nih.gov Some of these compounds exhibit nanomolar inhibitory activities against FLT3. nih.gov Additionally, derivatives have been synthesized as inhibitors of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase. nih.gov

Furthermore, research has focused on glycogen (B147801) synthase kinase-3 (GSK3), a serine/threonine kinase. nih.gov Novel heterocyclic compounds derived from nitropyridines have been synthesized and shown to inhibit GSK3. nih.gov The synthesis of 2-aminopyrimidines from precursors like 2,4-dimethoxy-5-nitropyrimidine (B2711695) highlights the versatility of this chemical scaffold in generating kinase inhibitors. researchgate.net

| Enzyme Target | Compound Class/Derivative | Key Findings | Reference |

|---|---|---|---|

| Aurora Kinase, Polo-like Kinase (PLK) | Pyrimidine-based derivatives | Act as inhibitors of these serine/threonine kinases. | nih.govmdpi.com |

| FMS-like tyrosine kinase 3 (FLT3) | 2-Aminopyrimidine derivatives | Potent inhibitors with nanomolar IC50 values. | nih.gov |

| Janus kinase 2 (JAK2) | Nitropyridine derivatives | Identified as inhibitors of this non-receptor tyrosine kinase. | nih.gov |

| Glycogen synthase kinase-3 (GSK3) | Heterocyclic compounds from nitropyridines | Shown to inhibit this serine/threonine kinase. | nih.gov |

Mechanisms of Action in Cancer Cell Lines

The anticancer effects of this compound derivatives are exerted through various mechanisms. These compounds can induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit cell migration in cancer cells.

For example, novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid have demonstrated potent cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). rsc.org One promising derivative was found to induce cell cycle arrest at the S phase and trigger mitochondrial-related apoptosis. rsc.org This was associated with an increase in reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the modulation of apoptosis-related proteins like Bax and Bcl-2. rsc.org Furthermore, this compound was shown to suppress the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways. rsc.org

Nitropyridine-linked 4-arylidenethiazolidin-4-ones, synthesized from 2-amino-5-nitropyridine, have also shown selective anticancer activity. nih.govmdpi.com One such derivative was particularly active against MCF-7 cells with an IC50 of 6.41 μM, while another was effective against HepG2 (liver cancer) cells with an IC50 of 7.63 μM. nih.govmdpi.com The mechanism of action for some nitropyridine derivatives is linked to their ability to inhibit cytosolic thioredoxin reductase 1. mdpi.com

| Compound/Derivative | Cancer Cell Line(s) | Mechanism of Action | Reference |

|---|---|---|---|

| 2-amino-4-aryl-pyrimidine derivative of ursolic acid (7b) | MCF-7, HeLa | Induces S-phase cell cycle arrest, mitochondrial apoptosis, ROS generation, suppression of RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathways. | rsc.org |

| Nitropyridine linked 4-arylidenethiazolidin-4-one (35a) | MCF-7 | Selective cytotoxicity with an IC50 of 6.41 μM. | nih.govmdpi.com |

| Nitropyridine linked 4-arylidenethiazolidin-4-one (35d) | HepG2 | Selective cytotoxicity with an IC50 of 7.63 μM. | nih.govmdpi.com |

Structure-Activity Relationship (SAR) for Anticancer Potency

The anticancer potential of compounds derived from the this compound core is significantly influenced by the nature and position of various substituents on the pyrimidine and associated rings. Structure-activity relationship (SAR) studies have elucidated key structural features that govern the cytotoxicity of these derivatives against various cancer cell lines.

A notable study involved the synthesis and evaluation of novel 2-amino-4,6-dialkylamino-5-nitropyrimidines, which demonstrated significant cytotoxicity against a range of cancer cell lines, marking them as potential chemotherapeutic agents. For instance, derivatives of 4,6(1H,5H)-pyrimidinedione have been shown to inhibit cancer cell proliferation by targeting enzymes involved in cell cycle regulation.

Further research into purine (B94841) analogues synthesized from this compound precursors has expanded the understanding of SAR. In one series of purine derivatives, the presence of an electron-withdrawing group, such as chlorine (Cl), bromine (Br), or a nitro group (NO2), on an associated phenyl ring was found to enhance anticancer activity. nih.gov Specifically, a compound bearing two electron-withdrawing groups on the phenyl ring exhibited excellent anticancer activity with IC50 values of 11.5 ± 0.64 μM for MCF-7 and 14.9 ± 0.64 μM for A-549 cell lines. nih.gov

The substitution pattern on the pyrimidine ring itself is also critical. For example, in a series of imidazo- and pyrazolopyrimidine derivatives, the size of an aryl substituent was found to be inversely related to the inhibitory activity against cyclin-dependent kinase 2 (CDK2). The synthesis of these compounds often involves intermediates like 2,4-dichloro-5-nitropyrimidine, which undergo nucleophilic substitution reactions to introduce various amine functionalities.

Table 1: Anticancer Activity of this compound Derivatives

| Compound Type | Key Structural Feature | Cancer Cell Line | Activity (IC50) |

|---|---|---|---|

| 2-Amino-4,6-dialkylamino-5-nitropyrimidines | Dialkylamino groups at C4 and C6 | Various | Significant cytotoxicity |

| Purine Analogue | Two electron-withdrawing groups on phenyl ring | MCF-7 | 11.5 ± 0.64 μM nih.gov |

| Purine Analogue | Two electron-withdrawing groups on phenyl ring | A-549 | 14.9 ± 0.64 μM nih.gov |

| Imidazo[1,2-a]pyrimidine (B1208166) | Small aryl substituent | - | Higher CDK2 inhibition |

| 5-Nitropyrimidine-2,4-diamine | Alkyl acetate (B1210297) moiety | - | Antiproliferative activity dntb.gov.ua |

Anti-inflammatory and Immunomodulatory Research

Derivatives of this compound have been investigated for their potential to modulate inflammatory pathways, demonstrating significant anti-inflammatory and immunomodulatory effects. This research has primarily focused on their ability to interfere with the production of key inflammatory mediators.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathway Modulation

The anti-inflammatory properties of pyrimidine derivatives are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins (B1171923) (PGEs) from arachidonic acid. rsc.org Specifically, both COX-1 and COX-2 isoforms can be targeted. rsc.org

Research has shown that certain 2-amino-4-chloro-6-hydroxy-5-nitropyrimidine (B87195) derivatives can inhibit COX enzymes, with a potency comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. The mechanism of action for these pyrimidine-based agents generally involves the suppression of COX-1 and COX-2 activities, leading to a reduction in PGE2 production. rsc.org This inhibition helps to alleviate inflammation, pain, and fever. rsc.org

Structure-activity relationship studies have revealed that modifications to the pyrimidine ring significantly impact COX inhibitory activity. For instance, replacing hydroxyl groups at the C-4 and C-6 positions with chlorine atoms leads to a notable increase in inhibitory potential. nih.gov Furthermore, the nature of the substituent at the C-5 position influences the potency against PGE2 production, with shorter substituents being more effective. rsc.org

Nitric Oxide (NO) and Prostaglandin (B15479496) E2 (PGE2) Production Inhibition

Polysubstituted 2-aminopyrimidines have demonstrated the ability to inhibit the production of both nitric oxide (NO) and prostaglandin E2 (PGE2) in immune-activated cells like macrophages. nih.govresearchgate.net This dual inhibition is a promising strategy for treating inflammatory conditions. The inhibitory effects are tightly linked to the chemical structure of the pyrimidine derivatives. nih.gov

Derivatives with hydroxyl groups at the C-4 and C-6 positions of the pyrimidine ring were found to be inactive against both NO and PGE2 production. nih.govresearchgate.net However, replacing these hydroxyl groups with chlorine atoms conferred significant inhibitory activity, with 4,6-dichloro derivatives being more potent than their monochloro counterparts. rsc.orgnih.gov Further enhancement of this activity was achieved by modifying the amino group at the C-2 position. rsc.orgnih.gov

The IC50 values for the most potent derivatives on both NO and PGE2 production were in the range of 2-10 μM. nih.govresearchgate.net The NO-inhibitory potential of these pyrimidines was found to be stronger than that of aspirin (B1665792) and indomethacin. nih.govresearchgate.net The inhibition of NO and PGE2 production is associated with the decreased expression of inducible nitric oxide synthase (iNOS) mRNA and COX-2 mRNA, respectively. nih.govresearchgate.net

Table 2: Anti-inflammatory Activity of this compound Derivatives

| Compound Type | Target | Activity | Key Structural Feature |

|---|---|---|---|

| Polysubstituted 2-aminopyrimidines | NO & PGE2 Production | IC50: 2-10 μM nih.govresearchgate.net | 4,6-dichloro substitution rsc.orgnih.gov |

| 5-Fluoro-2-amino-4,6-dichloropyrimidine | NO Production | IC50: 2 µM researchgate.net | Fluorine at C5, Chlorine at C4 & C6 researchgate.net |

| 2-Amino-4,6-dichloropyrimidines | NO Production | IC50: 9–36 µM researchgate.net | Chlorine at C4 & C6 researchgate.net |

| 5-Nitropyrimidine-2,4-dione derivative | iNOS activity & NO generation | IC50: 6.2 μM & 8.6 μM, respectively rsc.org | meta-nitrophenyl moiety rsc.org |

Research in Other Therapeutic Areas

Beyond their anticancer and anti-inflammatory potential, derivatives of the this compound scaffold have been explored for their utility in other therapeutic areas, including the management of diabetes and central nervous system disorders.

Anti-diabetic Activity

The this compound core has served as a foundation for the development of compounds with potential anti-diabetic properties. Research has shown that certain derivatives can act as inhibitors of key enzymes involved in glucose metabolism, such as α-glucosidase and α-amylase. mdpi.com

In one study, novel pyrimidine derivatives were synthesized and evaluated for their ability to inhibit these enzymes. One compound, in particular, demonstrated significant inhibitory activity against both α-glucosidase and α-amylase, with IC50 values of 12.16 ± 0.12 µM and 11.13 ± 0.12 µM, respectively. mdpi.com This level of inhibition was comparable to the standard anti-diabetic drug, acarbose. mdpi.com Structure-activity relationship analysis from this study highlighted the positive impact of an electron-withdrawing group, specifically fluorine, on the inhibitory activity. mdpi.com

Another area of investigation involves glucokinase (GK) activators, which are a promising class of therapeutics for diabetes. scispace.com Sulfamoyl benzamide derivatives incorporating a 5-nitropyridine moiety have been synthesized and shown to activate GK. scispace.com The most active of these compounds were then tested in oral glucose tolerance tests in rats, where they exhibited promising antihyperglycemic effects. scispace.com

Furthermore, metal complexes of ligands derived from 2-amino-5-nitropyridine have also been investigated. mdpi.comnih.gov For instance, Cu(II) and Zn(II) complexes with (5-nitropyridin-2-yl)imine ligands were shown to effectively inhibit the α-glucosidase enzyme. The Cu(II) complex, in particular, displayed high inhibitory activity. mdpi.com

Central Nervous System (CNS) Activity (e.g., Anticonvulsant)

The pyrimidine scaffold is a component of several drugs with central nervous system (CNS) activity, and derivatives of this compound have been investigated for their potential in this area, particularly as anticonvulsant agents. innovareacademics.in The well-known anticonvulsant drugs phenobarbitone and primidone (B1678105) both contain a dihydropyrimidine (B8664642) ring, highlighting the potential of this structural motif. who.int

Studies on 2-amino- and 2-amino-5-aryltetrahydropyrimidinedione-4,6 derivatives have revealed their influence on the CNS. nih.gov One derivative, benzylamine-tetrahydropyrimidinedione, was found to inhibit spontaneous and amphetamine-induced motility, act synergistically with hexobarbital, and delay convulsions induced by pentamethylenetetrazole and amphetamine. nih.gov

More recent research has focused on synthesizing newer dihydropyrimidine-5-carbonitrile derivatives and evaluating their anticonvulsant potential using methods like the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazol (scPTZ) tests. who.int These studies have indicated that increasing the lipophilicity of these compounds can be directly related to their anticonvulsant activity. who.int

Additionally, 2-amino-5-phosphonovalerate (APV), an antagonist at N-methyl-D-aspartate (NMDA) receptors, has been studied in combination with other agents, showing a clear anticonvulsant action. nih.gov While not a direct derivative, this research underscores the relevance of the 2-amino-5-substituted scaffold in modulating neuronal excitability.

Anthelmintic and Antiprotozoal Activities

The 2-aminopyrimidine scaffold is a recognized pharmacophore in the development of therapeutic agents, including those targeting parasitic infections. Research has explored its derivatives for efficacy against both helminths and protozoa.

In a study aimed at developing new antifilarial agents, a series of methyl 2-substituted purine-8-carbamates were synthesized as aza-congeners of anthelmintic benzimidazole (B57391) carbamates. umich.edu The synthesis utilized 4-amino-2-chloro-5-nitropyrimidine as a key starting material, which was converted to intermediates such as 4-amino-2-(4-methylpiperazino)-5-nitropyrimidine before cyclization into the target purine derivatives. umich.edu These compounds were subsequently evaluated for in vivo antifilarial activity against the adult worms of Brugia pahangi in jirds. However, despite the structural rationale, none of the synthesized purine derivatives demonstrated antifilarial activity in this model. umich.edu

In the realm of antiprotozoal research, novel 2-aminopyrimidine derivatives were synthesized and assessed for their in vitro activity against Trypanosoma brucei rhodesiense (the causative agent of sleeping sickness) and Plasmodium falciparum (a causative agent of malaria). researchgate.net The study revealed that certain structural modifications led to significant activity. Some of the synthesized guanidine (B92328) derivatives exhibited notable antitrypanosomal activity, while others displayed excellent antiplasmodial effects. researchgate.net The most potent antitrypanosomal compounds, featuring the same side chain as the known antimalarial drug chloroquine, showed IC₅₀ values of 0.41 µM and 1.03 µM. researchgate.net A different set of derivatives demonstrated high antiplasmodial activity with IC₅₀ values as low as 0.04 µM and good selectivity. researchgate.net

| Compound Class | Target Organism | Activity (IC₅₀) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 2-Aminopyrimidine Guanidine Derivatives (Chloroquine side chain) | Trypanosoma brucei rhodesiense | 0.41 µM - 1.03 µM | ~30 | researchgate.net |

| 2-Aminopyrimidine Guanidine Derivatives | Plasmodium falciparum (NF54) | 0.04 µM - 0.14 µM | 81 - 220 | researchgate.net |

| Methyl 2-substituted purine-8-carbamates | Brugia pahangi | No activity observed | N/A | umich.edu |

Antioxidant Properties